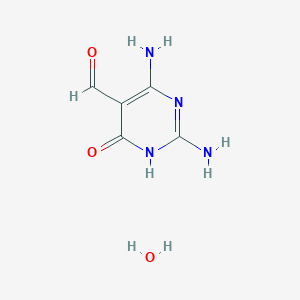

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde hydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,4-diamino-6-oxo-1H-pyrimidine-5-carbaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2.H2O/c6-3-2(1-10)4(11)9-5(7)8-3;/h1H,(H5,6,7,8,9,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFDKUYIGQNBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(NC1=O)N)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde hydrate (DAHP) is a pyrimidine derivative recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique combination of functional groups that contribute to its pharmacological properties, particularly as an inhibitor of key enzymes involved in various metabolic pathways.

Chemical Structure and Properties

The molecular formula of DAHP is C₅H₈N₄O₃, characterized by:

- Pyrimidine ring : Substituted at positions 2 and 4 with amino groups.

- Hydroxyl group : Located at position 6.

- Aldehyde group : Present at position 5.

This structural configuration is crucial for its biological activity, particularly its interaction with enzymes like GTP cyclohydrolase I (GCH1), which is pivotal in the synthesis of tetrahydrobiopterin (BH4).

Enzyme Inhibition

DAHP acts predominantly as an inhibitor of GCH1, leading to the suppression of BH4 synthesis. This inhibition has significant implications for various physiological processes:

- Nitric Oxide Synthase (NOS) Activity : By inhibiting GCH1, DAHP reduces the production of nitric oxide in activated cells, such as fibroblasts and endothelial cells. This effect is attributed to its role as a cofactor antagonist, down-regulating inducible NOS (iNOS) expression both at the protein and mRNA levels .

Anticancer Potential

Recent studies have highlighted DAHP's potential in cancer therapy:

- Selectivity Against Cancer Cells : DAHP has shown promising results in sensitizing ovarian and breast cancer cells to PARP inhibitors by suppressing GCH1 activity. This mechanism enhances the efficacy of existing chemotherapeutic agents .

- Mechanistic Insights : The interaction between DAHP and dihydrofolate reductase (DHFR) has been explored, indicating that structural analogs derived from DAHP exhibit selective inhibition against DHFR from pathogens like Pneumocystis carinii and Toxoplasma gondii, further supporting its potential as an anticancer agent .

Case Studies

Pharmacokinetics and Dynamics

Research indicates that DAHP's pharmacokinetic profile includes rapid metabolism and a short half-life in vivo, with noticeable effects on BH4 levels across various tissues except the brain. This dynamic behavior suggests a need for careful dosing strategies when considering therapeutic applications .

Synthesis Methods

DAHP can be synthesized through several methods:

- Condensation Reactions : Utilizing starting materials like 2,4-diamino-6-hydroxypyrimidine with aldehydes or ketones under acidic conditions.

- Reduction Reactions : Converting precursors to achieve the desired functional groups effectively.

Métodos De Preparación

Acylation of Nitrospyrimidine in the Presence of Catalysts

Overview:

This method involves the initial synthesis of 2,4-diamino-6-hydroxy-5-formamido pyrimidine, which can be further oxidized or modified to obtain the aldehyde hydrate derivative.

- Starting Material: 2,4-Diamino-5-nitroso-6-hydroxypyrimidine (nitrosopyrimidine).

- Reaction Conditions:

- React in formamide and water with a catalyst such as sodium thiosulfate or other sulfur-based catalysts (e.g., sodium metabisulfite, sodium dithionite).

- Temperature ranges from 60°C to 120°C , with initial heating at 60–90°C followed by gradual increase to promote acylation.

- Reaction Mechanism:

- The nitroso group undergoes acylation, facilitated by the catalyst, leading to the formation of the corresponding formamido pyrimidine.

- Post-Reaction Processing:

- Cooling the mixture to induce crystallization, followed by filtration, washing, and drying to obtain the target compound.

| Parameter | Details |

|---|---|

| Catalyst | Sodium thiosulfate, sodium dithionite, sodium sulfite, or sodium metabisulfite |

| Catalyst amount | 5–20% by weight of nitrosopyrimidine |

| Molar ratios | Nitrosopyrimidine/formamide/water = 1/(3–6)/(3–15) |

| Yield | Approximately 95% |

Reduction of Nitrosopyrimidine to Diamino Derivatives

Overview:

This method involves the reduction of nitroso groups to amino groups, typically using reducing agents such as ammonia or sulfur-based compounds, followed by cyclization to form the pyrimidine ring.

- Starting Material: 2,4-Diamino-5-nitroso-6-hydroxypyrimidine.

- Reaction Conditions:

- Heating in formamide with a reducing agent (e.g., ammonia gas, sulfur compounds like sodium thiosulfate).

- The reduction occurs under controlled temperature (~60–120°C).

- During the process, ammonia and carbon dioxide are generated and can be absorbed in ice water to produce ammonium carbonate, which can be recycled or used as a byproduct.

- Crystallization:

- After completion, the mixture is cooled, and the product is crystallized by adding water, followed by filtration and drying.

- The process yields high purity diamino pyrimidines with yields around 95%, with the added benefit of producing ammonium carbonate as a byproduct, aligning with environmentally friendly practices.

Condensation of Guanidine Derivatives with Cyanoacetates

Overview:

A well-documented route involves the condensation of guanidine derivatives with ethyl or methyl cyanoacetates, followed by cyclization to form the pyrimidine core.

- Step 1: React guanidine nitrate with methyl cyanoacetate in methanol using sodium methylate as a base under reflux for approximately 4 hours.

- Step 2: Adjust pH with hydrochloric acid to neutralize and facilitate crystallization.

- Step 3: Filter, wash, and dry the product to obtain 2,4-diamino-6-hydroxypyrimidine with yields exceeding 95%.

| Reaction Conditions | Reflux in methanol for 4 hours |

|---|---|

| Yield | ~95% |

| Purity | >99% |

Oxidative and Cyclization Strategies for Derivative Formation

Overview:

Oxidative cyclization involves converting precursors like 2,4-diamino-6-hydroxypyrimidine into aldehyde derivatives via controlled oxidation and subsequent functionalization.

- Oxidize the hydroxypyrimidine core using mild oxidants (e.g., hydrogen peroxide, potassium permanganate) to introduce aldehyde functionalities.

- Follow with crystallization and purification steps.

Note:

This approach is often used in the synthesis of derivatives, including the hydrate form, but requires careful control to prevent overoxidation.

Data Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Acylation of Nitrosopyrimidine | 2,4-Diamino-5-nitroso-6-hydroxypyrimidine | Formamide, sulfur-based catalyst | 60–120°C, reflux | ~95% | Environmentally friendly, high yield |

| Reduction of Nitrosopyrimidine | Nitrosopyrimidine | Ammonia, sulfur compounds | 60–120°C | ~95% | Produces ammonium carbonate byproduct |

| Guanidine Cyanoacetate Condensation | Guanidine nitrate, cyanoacetates | Sodium methylate, hydrochloric acid | Reflux, neutralization | >95% | High purity, scalable |

Research Findings and Notes

Efficiency & Environmental Impact:

The methods reviewed emphasize green chemistry principles, notably the use of catalysts like sodium thiosulfate and the recycling of byproducts such as ammonium carbonate, reducing waste and improving safety profiles.Reaction Optimization:

Precise molar ratios and temperature controls are critical for high yields and purity, with typical yields exceeding 95%. The molar ratio of starting materials significantly influences the selectivity and quality of the final hydrate compound.Purification: Recrystallization from water or ethanol is standard, ensuring high purity suitable for pharmaceutical or research applications.

Q & A

Q. What are the optimal synthetic routes for 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde hydrate, and how can reaction efficiency be assessed?

- Methodological Answer : The synthesis typically involves multi-step pyrimidine ring functionalization. For example, starting from 4,6-dihydroxypyrimidine derivatives, sequential amino and aldehyde group introductions can be achieved via nucleophilic substitution and oxidation reactions . Reaction efficiency is assessed using metrics like yield, purity (via HPLC ≥98% ), and reaction time. Kinetic studies under varying temperatures and catalysts (e.g., acidic/basic conditions) can optimize pathways. Computational reaction path searches using quantum chemical calculations (e.g., DFT) help identify transition states and intermediates, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : H and C NMR confirm the pyrimidine backbone and substituents (e.g., aldehyde proton at ~9.8 ppm).

- FT-IR : Peaks at ~3200–3400 cm (N-H stretch) and ~1650–1700 cm (C=O/C=N) validate functional groups.

- HPLC : Purity assessment (≥95% ) using C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .

- Mass Spectrometry : ESI-MS confirms molecular weight (154.13 g/mol) and hydrate stoichiometry .

Q. What are the key considerations for ensuring compound stability during storage?

- Methodological Answer : Stability depends on environmental factors:

- Temperature : Store at –20°C in airtight containers to prevent aldehyde oxidation.

- Humidity : Use desiccants to avoid hydrate decomposition.

- Light : Amber vials mitigate photodegradation.

- Validation : Accelerated stability studies (40°C/75% RH for 1 month) with periodic HPLC analysis .

Q. How can researchers validate the compound’s solubility in aqueous and organic solvents?

- Methodological Answer : Use a tiered approach:

- Shake-Flask Method : Measure saturation solubility in buffers (pH 1–10) and solvents (DMSO, ethanol) via UV-Vis spectroscopy.

- Thermodynamic Modeling : Predict solubility using Hansen solubility parameters or COSMO-RS simulations .

- Cross-Verification : Compare experimental data with computational predictions to identify outliers caused by hydrate formation .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock or Schrödinger Suite to simulate binding affinities with enzymes (e.g., dihydrofolate reductase) .

- MD Simulations : Analyze stability of ligand-protein complexes in aqueous environments over 100-ns trajectories.

- Reactivity Prediction : Apply frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites for functionalization .

Q. What strategies resolve contradictions in reported spectroscopic or reactivity data?

- Methodological Answer :

- Multi-Technique Validation : Combine XRD, NMR, and IR to confirm structural assignments.

- Environmental Control : Replicate experiments under standardized conditions (e.g., pH, solvent purity) to isolate variables .

- Meta-Analysis : Systematically compare literature data using tools like ChemSpider or PubChem to identify methodological discrepancies .

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables (catalyst concentration, temperature, solvent ratios).

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation.

- Membrane Separation : Apply nanofiltration to remove impurities post-synthesis .

Q. What methodologies assess the environmental impact of synthesis pathways?

- Methodological Answer :

- Life Cycle Assessment (LCA) : Quantify energy use, waste generation, and carbon footprint using SimaPro or OpenLCA.

- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy for each step .

- Ecotoxicology Screening : Use computational tools like ECOSAR to predict toxicity of by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.